molecular formula C10H18O3 B14736125 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol CAS No. 4745-26-0

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol

Cat. No.: B14736125
CAS No.: 4745-26-0
M. Wt: 186.25 g/mol
InChI Key: HAHNQDWUDUSVRF-UHFFFAOYSA-N
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Description

8-Methyl-1,5-dioxaspiro(55)undecan-3-ol is a chemical compound with a unique spiro structure, characterized by a spirocyclic framework that includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific applications and effects .

Properties

CAS No.

4745-26-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

10-methyl-1,5-dioxaspiro[5.5]undecan-3-ol

InChI

InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-6-9(11)7-13-10/h8-9,11H,2-7H2,1H3

InChI Key

HAHNQDWUDUSVRF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)OCC(CO2)O

Origin of Product

United States

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